molecular formula C16H18N2O5 B2592831 3-[6-(Ethoxycarbonyl)-4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid CAS No. 726153-69-1

3-[6-(Ethoxycarbonyl)-4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid

Cat. No.: B2592831
CAS No.: 726153-69-1
M. Wt: 318.329
InChI Key: RMSGKZWAJGWCSV-UHFFFAOYSA-N
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Description

3-[6-(Ethoxycarbonyl)-4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid ( 726153-69-1) is a quinoxaline derivative supplied for investigative purposes in pharmacological and organic chemistry research. The quinoxaline scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities . Researchers value this compound for its molecular structure that incorporates both an ester and a carboxylic acid functional group, making it a versatile intermediate for further chemical synthesis and derivatization. Quinoxaline-based compounds are the subject of extensive research due to their wide spectrum of reported biological properties. These include potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents . Some quinoxaline derivatives have also been explored as antagonists for excitatory amino acid receptors, such as the AMPA receptor, indicating potential relevance for neurological disorder research . The specific substitution pattern on this compound, including the 4-ethyl and 6-ethoxycarbonyl groups, may be investigated to optimize potency and selectivity for specific biological targets. The structural features of the quinoxaline core often allow for interaction with various enzymatic targets and genetic material, which can be leveraged in the design of new therapeutic agents and biochemical probes . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can refer to the product's specific analytical data, including its molecular formula (C16H18N2O5) and weight (318.33 g/mol), for experimental planning . Proper laboratory safety protocols should be followed during handling and storage.

Properties

IUPAC Name

3-(6-ethoxycarbonyl-4-ethyl-3-oxoquinoxalin-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-3-18-13-9-10(16(22)23-4-2)5-6-11(13)17-12(15(18)21)7-8-14(19)20/h5-6,9H,3-4,7-8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSGKZWAJGWCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)C(=O)OCC)N=C(C1=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(Ethoxycarbonyl)-4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of ethyl 4-ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate with a suitable propanoic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[6-(Ethoxycarbonyl)-4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the keto group to a hydroxyl group, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

The compound has shown potential in several therapeutic areas due to its structural characteristics that allow for interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of quinoxaline compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain quinoxaline derivatives can inhibit the growth of bacteria and fungi, suggesting potential use as antimicrobial agents .

Anticancer Properties

Quinoxaline derivatives have also been assessed for their anticancer activity. A study highlighted the synthesis of various quinoxaline derivatives that displayed cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents . The specific compound's ability to induce apoptosis in cancer cells was noted, making it a candidate for further development.

Anti-inflammatory Effects

The anti-inflammatory properties of compounds similar to 3-[6-(Ethoxycarbonyl)-4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid have been documented. Compounds with similar structures have shown efficacy in reducing inflammation in animal models, which could lead to applications in treating inflammatory diseases .

Agricultural Applications

The compound's potential extends beyond pharmaceuticals into agricultural chemistry.

Pesticidal Activity

Quinoxaline derivatives have been explored for their pesticidal properties. Research has indicated that these compounds can act as effective pesticides against various agricultural pests, potentially providing a safer alternative to conventional pesticides .

Growth Regulators

Additionally, certain derivatives are being investigated for their role as plant growth regulators, enhancing crop yield and resistance to environmental stressors .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of appropriate precursors followed by functional group modifications to achieve the desired structure. The characterization of the compound is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Data Table: Summary of Applications

Application AreaSpecific UseResearch Findings
PharmaceuticalAntimicrobialSignificant inhibition of bacterial growth
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammation in animal models
AgriculturalPesticidal activityEffective against various agricultural pests
Growth regulatorEnhances crop yield and stress resistance

Case Studies

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry investigated various quinoxaline derivatives, including those structurally similar to this compound. The results showed promising activity against Gram-positive bacteria, indicating a potential pathway for developing new antibiotics .
  • Anticancer Research : In another research article, the synthesis of quinoxaline derivatives was linked to enhanced anticancer activity against specific tumor types. The study provided evidence that certain modifications could lead to increased potency and selectivity towards cancer cells .

Mechanism of Action

The mechanism of action of 3-[6-(Ethoxycarbonyl)-4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid involves its interaction with specific molecular targets. The quinoxaline core can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The structural analogues of 3-[6-(ethoxycarbonyl)-4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid can be categorized based on: 1. Substituent Variations - 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid (CAS 1501-38-8): - Differs by substitution of the ethyl group (position 4) with a methyl group and lacks the ethoxycarbonyl group (position 6). - Reduced lipophilicity (logP likely lower due to smaller methyl group) compared to the target compound. - Retains the propanoic acid chain, suggesting similar solubility in polar solvents. - Potential pharmacological applications due to the quinoxaline scaffold . - Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate (3cd): - Propanoate ester (vs. free acid) and phenyl substitution alter electronic properties. - Reported yield: 52% (vs. synthetic challenges for the target compound) .

Heterocycle Variations 3-(1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid:

  • Quinoline-based (benzene fused with pyridine) vs. quinoxaline.
  • Increased ring strain in quinoline may affect binding to biological targets.

Physicochemical and Pharmacokinetic Properties

Property Target Compound CAS 1501-38-8 Compound 3cd (Ethyl ester)
Molecular Weight ~349.34 g/mol (calculated) 246.25 g/mol 336.34 g/mol
logP Higher (ethoxycarbonyl) Lower (methyl group) Higher (ester, phenyl)
Solubility Moderate (carboxylic acid) High (carboxylic acid) Low (ester)
Synthetic Yield Not reported (discontinued) Not reported 52%

Spectral and Analytical Data

  • IR/NMR : The target compound’s ethoxycarbonyl group would show C=O stretching near 1680–1700 cm⁻¹ (IR), similar to compound 3cd .
  • 13C NMR: Quinoxaline carbons resonate at δ 140–160 ppm, with propanoic acid carbons at δ 170–180 ppm .

Biological Activity

3-[6-(Ethoxycarbonyl)-4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid is a synthetic compound with potential therapeutic applications. Its structure suggests that it may exhibit various biological activities, including antimicrobial, anti-inflammatory, and possibly anticancer properties. This article reviews the existing literature on the biological activity of this compound, highlighting key findings from research studies.

Chemical Structure and Properties

The compound is characterized by its unique quinoxaline structure, which is known for its diverse biological activities. The molecular formula is C15H18N2O4C_{15}H_{18}N_{2}O_{4}, and it features a propanoic acid moiety attached to a quinoxaline ring with ethoxycarbonyl and ethyl substituents.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of quinoxaline derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains.

  • Study Findings : A study demonstrated that quinoxaline derivatives exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication .

Antioxidant Activity

The antioxidant potential of quinoxaline derivatives has been extensively studied. Research indicates that these compounds can scavenge free radicals and inhibit lipid peroxidation.

  • Mechanism : The antioxidant activity is primarily due to the presence of electron-donating groups in the structure, which stabilize free radicals .

Anti-inflammatory Activity

Quinoxaline derivatives have also been explored for their anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

  • Research Evidence : In vitro studies showed that certain derivatives could significantly reduce inflammation markers in cell cultures exposed to inflammatory stimuli .

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties.

  • Case Studies : A specific study on related compounds indicated that they could induce apoptosis in cancer cells by activating caspases and modulating the expression of Bcl-2 family proteins .

Research Findings Summary Table

Biological ActivityFindingsReferences
AntimicrobialSignificant activity against Gram-positive and Gram-negative bacteria; inhibits DNA gyrase.
AntioxidantScavenges free radicals; inhibits lipid peroxidation.
Anti-inflammatoryReduces pro-inflammatory cytokines; inhibits COX and LOX enzymes.
AnticancerInduces apoptosis in cancer cells; modulates Bcl-2 family proteins.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3-[6-(Ethoxycarbonyl)-4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid with high purity and yield?

  • Methodological Answer : Optimize synthesis using a combination of computational reaction path searches (e.g., quantum chemical calculations to predict intermediates) and experimental validation. For example, employ ICReDD's integrated approach, which combines computational modeling, catalyst screening (e.g., acid/base catalysts for esterification), and purification via column chromatography or recrystallization . Monitor reaction progress using TLC or HPLC, and validate purity via NMR and mass spectrometry.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use spectroscopic techniques (e.g., 1H^1H/13C^{13}C NMR for functional group analysis, FT-IR for carbonyl stretching vibrations) paired with X-ray crystallography for absolute configuration determination. Computational methods like density functional theory (DFT) can predict electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental UV-Vis spectra . For thermal stability, conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Q. What experimental protocols ensure the compound’s stability during storage and handling?

  • Methodological Answer : Store the compound in anhydrous, light-resistant containers under inert gas (e.g., argon) at −20°C to prevent hydrolysis of the ethoxycarbonyl group. Conduct accelerated stability studies under varying pH (1–13) and temperature (25–60°C) to identify degradation pathways. Use LC-MS to track decomposition products and identify optimal storage conditions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?

  • Methodological Answer : Apply quantum mechanics/molecular mechanics (QM/MM) simulations to study transition states in reactions like nucleophilic acyl substitution or Michael additions. For example, use Gaussian or ORCA software to calculate activation energies and identify potential catalytic sites (e.g., metal-organic frameworks or enzymes). Validate predictions with kinetic experiments (e.g., stopped-flow spectroscopy) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Conduct meta-analysis of existing datasets to identify variables such as assay conditions (e.g., cell lines, solvent polarity) that may skew results. Reproduce conflicting studies under controlled conditions, using standardized protocols (e.g., OECD guidelines for cytotoxicity). Apply multivariate statistical analysis (e.g., PCA) to isolate confounding factors .

Q. How can researchers optimize the compound’s solubility and bioavailability for pharmacological studies?

  • Methodological Answer : Use a Design of Experiments (DoE) approach to test co-solvents (e.g., PEG-400, DMSO) and surfactants (e.g., Tween-80). Perform phase solubility studies and analyze crystal polymorphism via powder XRD. For bioavailability, simulate intestinal permeability using Caco-2 cell models and correlate with logP values calculated via HPLC retention times .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. For structural insights, use cryo-EM or X-ray crystallography of protein-ligand complexes. Molecular dynamics simulations (e.g., GROMACS) can predict binding stability and residency times .

Data Contradiction Analysis

  • Example Table : Stability Data Under Accelerated Conditions

    Condition (pH/Temp)Degradation Rate (%/day)Major Degradation Product
    pH 3, 25°C0.5Hydrolyzed ester
    pH 7, 40°C2.1Quinoxaline dimer
    pH 10, 60°C8.7Decarboxylated derivative
    Source: Hypothetical data based on accelerated stability protocols

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